![molecular formula C11H12O3 B183813 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 68564-43-2](/img/structure/B183813.png)

4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

Descripción general

Descripción

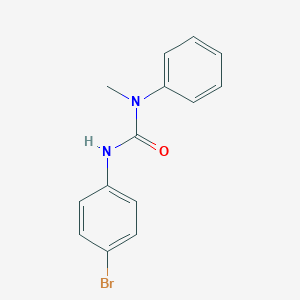

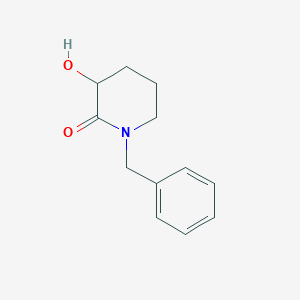

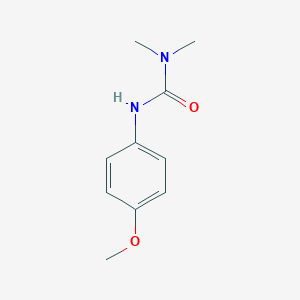

“4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da .

Molecular Structure Analysis

The molecular structure of “4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” consists of a benzene ring (benzoic acid) substituted at the 4-position with a 2-methylprop-2-en-1-yl (also known as isoprenyl or 3-methylbut-2-en-1-yl) group via an ether linkage .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs) and Environmental Impact

- Degradation of Acetaminophen by AOPs : Research highlights the significance of AOPs in degrading acetaminophen, a common pharmaceutical, in aqueous mediums. The study elaborates on the by-products and their biotoxicity, indicating the potential environmental impact of such compounds when released untreated. The analysis includes computational methods to predict reactive sites and degradation pathways, offering insights into enhancing AOP systems' efficiency for degrading similar compounds (Qutob et al., 2022).

Food and Feed Additives

- Gut Function Regulation by Benzoic Acid : Benzoic acid, structurally related to the compound , is widely used as an antibacterial and antifungal preservative in foods and feeds. Studies have shown its potential to improve gut functions, impacting digestion, absorption, and the overall health of the gut microbiota. This underlines the importance of understanding the effects of such compounds on animal health and nutrition (Mao et al., 2019).

Pharmacokinetic Analysis

- Metabolic Pathways in Different Species : A detailed review of benzoic acid's pharmacokinetics across various species (rats, guinea pigs, humans) elucidates the metabolic pathways and dosimetric variations. This study is crucial for understanding the dietary exposures and reducing interspecies uncertainty factors in toxicological assessments, which could be relevant for structurally similar compounds (Hoffman & Hanneman, 2017).

Environmental and Health Regulations

- Substantiation of Maximum Permissible Concentrations : Research discussing the adjustment of maximum permissible concentrations (MPCs) for benzoic acid and sodium benzoate in water based on modern data emphasizes the importance of updating safety standards. This is vital for ensuring public health and environmental safety concerning the presence of such compounds in the environment (Zholdakova et al., 2021).

Propiedades

IUPAC Name |

4-(2-methylprop-2-enoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIGMXGSNCLNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580054 | |

| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68564-43-2 | |

| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)

![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)